molecular formula C16H12BrN3O2 B14119417 2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one

2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one

Cat. No.: B14119417
M. Wt: 358.19 g/mol
InChI Key: ILJKDFYDHSOKGS-UHFFFAOYSA-N
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Description

2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one is a complex organic compound that features a brominated pyrimidine ring linked to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one typically involves the condensation of 5-bromo-4,6-dimethylpyrimidine-2-carbaldehyde with 3-hydroxy-1H-indene-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring and a tetrazole group.

Uniqueness

2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one is unique due to its combination of a brominated pyrimidine ring and an indene structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

2-[(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C16H12BrN3O2/c1-8-13(17)9(2)20-16(19-8)18-7-12-14(21)10-5-3-4-6-11(10)15(12)22/h3-7,21H,1-2H3

InChI Key

ILJKDFYDHSOKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C)Br

Origin of Product

United States

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